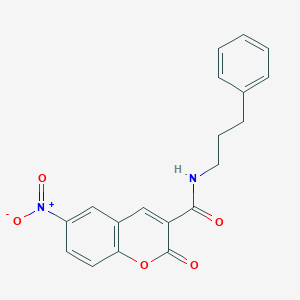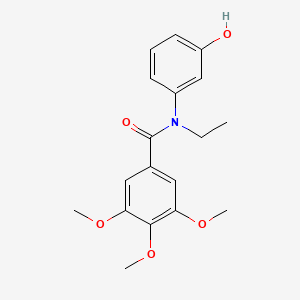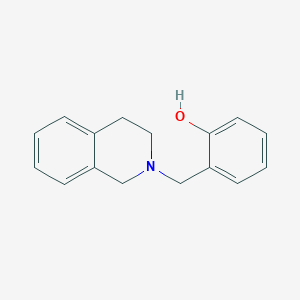![molecular formula C24H22N2O B4995214 2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)
2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as DMBP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBP is a synthetic molecule that belongs to the class of benzo[a]phenanthridine alkaloids, which are known for their diverse biological activities.
作用機序
The mechanism of action of DMBP is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. DMBP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. DMBP also inhibits the activity of VEGF, a protein that promotes the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
DMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMBP can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. DMBP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of immune cells to sites of inflammation. In animal studies, DMBP has been found to reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of DMBP is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. DMBP also has a favorable toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of DMBP is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on DMBP. One area of interest is the development of new formulations of DMBP that can improve its bioavailability and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of DMBP. Additionally, studies are needed to evaluate the safety and efficacy of DMBP in humans and to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of DMBP involves a multi-step process that starts with the condensation of 2,3-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to obtain the final compound. This synthetic method has been optimized to yield high purity and yield of DMBP.
科学的研究の応用
DMBP has been extensively studied for its potential therapeutic applications in various fields of medicine. Recent studies have shown that DMBP exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for cancer treatment. Additionally, DMBP has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,2-dimethyl-5-pyridin-3-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-18-21-17-8-4-3-6-15(17)9-10-19(21)26-23(22(18)20(27)13-24)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPSCDQINUIPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)
![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)